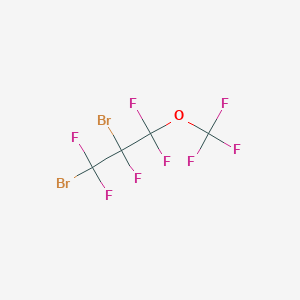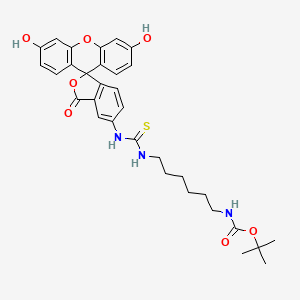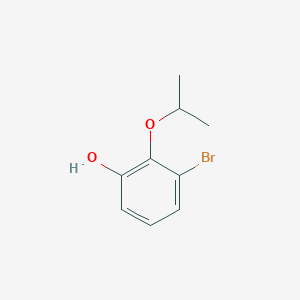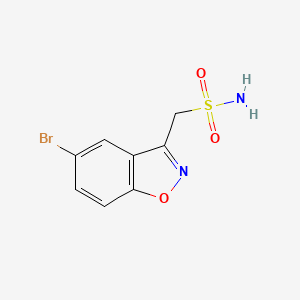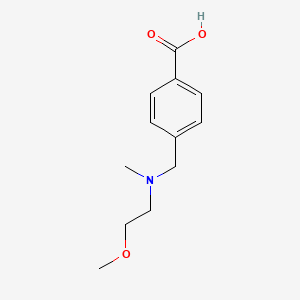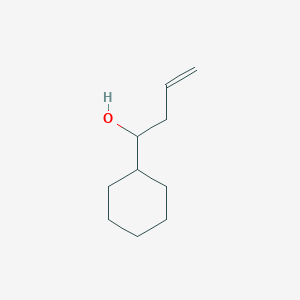
1-Cyclohexyl-but-3-EN-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-but-3-EN-1-OL is an organic compound with the molecular formula C10H18O It is a member of the cycloalkane family, characterized by a cyclohexyl group attached to a butenol chain
準備方法
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-but-3-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with but-3-en-1-ol under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of cyclohexene followed by the addition of but-3-en-1-ol. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-Cyclohexyl-but-3-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl but-3-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-cyclohexylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products:
Oxidation: Cyclohexyl but-3-en-1-one.
Reduction: 1-Cyclohexylbutanol.
Substitution: Various substituted cyclohexyl derivatives.
科学的研究の応用
1-Cyclohexyl-but-3-EN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-Cyclohexyl-but-3-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Similar Compounds:
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexene: A related compound with a double bond in the cyclohexane ring.
But-3-en-1-ol: A compound with a similar butenol chain but without the cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both a cyclohexyl group and a butenol chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
| 69036-26-6 | |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
1-cyclohexylbut-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-11H,1,3-8H2 |
InChIキー |
MQLWBRPBWCWNPI-UHFFFAOYSA-N |
正規SMILES |
C=CCC(C1CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)

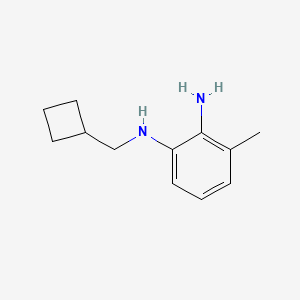
methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)
